molecular formula C12H19N5 B11728096 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11728096
M. Wt: 233.31 g/mol
InChI Key: SNPHXWCZBFZMTD-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are commonly used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with isopropylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-1H-pyrazol-5-amine: Known for its anticancer properties.

    3,5-dimethyl-1H-pyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Evaluated for antioxidant and anticancer activities

This compound stands out due to its unique combination of substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3/h5-6,8-10,13H,4,7H2,1-3H3

InChI Key

SNPHXWCZBFZMTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC=NN2C(C)C

Origin of Product

United States

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